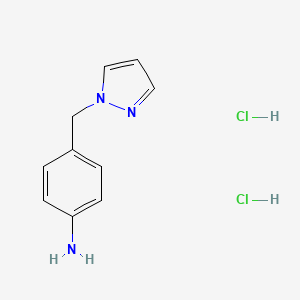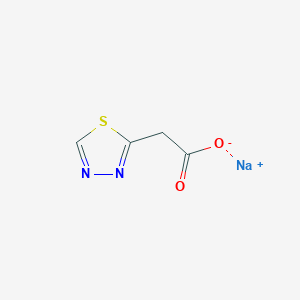![molecular formula C10H15Cl2N5 B1451315 3-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyrazine dihydrochloride CAS No. 1185112-92-8](/img/structure/B1451315.png)
3-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyrazine dihydrochloride
Overview
Description
“3-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyrazine dihydrochloride” is a chemical compound with the molecular formula C10H13N5·2HCl . It’s part of the pyrazolo[3,4-b]pyridine class of compounds, which are nitrogen-containing heterocycles . These compounds are important frameworks for the discovery of potent bioactive agents in pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives involves a new pathway from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline . This method provides the desired products with moderate to good yields . The strategy involves a sequential opening/closing cascade reaction .Molecular Structure Analysis
The molecular structure of “3-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyrazine dihydrochloride” is based on the pyrazolo[3,4-b]pyridine scaffold . This scaffold is a fusion of pyridine systems, pyrazolopyridines .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrazolo[3,4-b]pyridine derivatives include a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .Physical And Chemical Properties Analysis
The molecular weight of “3-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyrazine dihydrochloride” is 276.17 . Further physical and chemical properties are not available in the search results.Scientific Research Applications
Anticholinesterase Activity
Pyrazoline derivatives, including those incorporating piperidine units, have been synthesized and evaluated for their anticholinesterase effects. Piperidine derivatives, in particular, have shown promising results as inhibitors of cholinesterases, suggesting potential applications for the treatment of neurodegenerative disorders. The compounds have also been analyzed through in silico docking and ADME (Absorption, Distribution, Metabolism, and Excretion) studies, indicating reasonable oral bioavailability and the capability to interact with crucial residues within the acetylcholinesterase enzyme, making them valuable for further development as anticholinesterase agents (Altıntop, 2020).
Novel Heterocyclic Compounds Synthesis
Pyrazoline and piperidine compounds have also been utilized to develop novel heterocyclic compounds. These compounds have been synthesized and characterized as potential building blocks for further chemical synthesis. Notably, the structures of these novel compounds were confirmed through various spectroscopic methods, indicating their potential utility in diverse applications ranging from material science to pharmaceuticals (Matulevičiūtė et al., 2021).
Antibacterial and Antifungal Activities
Certain pyrazoline and piperidine compounds have been synthesized and tested for their antibacterial and antifungal properties. The antimicrobial potential of these compounds against various microorganisms showcases their possible applications in developing new antimicrobial agents (Sharma et al., 2017).
Antitumor Evaluation
Pyrazoline derivatives have been synthesized and evaluated for their antitumor properties. The compounds exhibited promising activities in cytotoxicity screenings, highlighting their potential as leads for the development of new cancer therapies (Hamama et al., 2013).
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various proteins and enzymes, influencing cellular processes .
Mode of Action
It’s worth noting that similar compounds often work by binding to their target proteins or enzymes, thereby modulating their activity .
Result of Action
Similar compounds have been known to induce various cellular responses, depending on their targets .
Future Directions
The future directions for “3-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyrazine dihydrochloride” and similar compounds could involve further exploration of their bioactive properties . For example, compound C03, a pyrazolo[3,4-b]pyridine derivative, showed acceptable activity and inhibited the proliferation of the Km-12 cell line . It also possessed good plasma stability and low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 . Therefore, these compounds have potential for further exploration .
properties
IUPAC Name |
3-piperidin-4-yl-2H-pyrazolo[3,4-b]pyrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5.2ClH/c1-3-11-4-2-7(1)8-9-10(15-14-8)13-6-5-12-9;;/h5-7,11H,1-4H2,(H,13,14,15);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNDTMFYFAPNTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=C3C(=NN2)N=CC=N3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4,5,6,7-Tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine dihydrobromide](/img/structure/B1451236.png)

![[2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/structure/B1451240.png)
![2-[3-(4-Fluorophenyl)-1H-pyrazol-4-YL]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1451241.png)



![2-Phenoxyethyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B1451245.png)
![N-[2-(2-Fluoro-phenyl)-ethyl]-2-piperidin-4-yl-acetamide hydrochloride](/img/structure/B1451247.png)
![4-[5-(Morpholin-4-ylmethyl)-1H-tetrazol-1-YL]-butanoic acid hydrochloride](/img/structure/B1451251.png)
![[1-(3-Fluoro-benzenesulfonyl)-piperidin-4-yl]-acetic acid](/img/structure/B1451252.png)

